molecular formula C9H10N4O3 B2464170 (5,6-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid CAS No. 876894-73-4

(5,6-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid

Cat. No.: B2464170
CAS No.: 876894-73-4
M. Wt: 222.204
InChI Key: UHGZVSLUJAYDGG-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is a high-purity pharmaceutical intermediate with the molecular formula C9H10N4O3 and a molecular weight of 222.21 g/mol . It is built on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a core structure recognized as a bioisostere of purine analogs . This makes it a valuable building block in medicinal chemistry for the design and synthesis of novel compounds with potential biological activities. Research into analogous [1,2,4]triazolo[1,5-a]pyrimidine derivatives has demonstrated significant promise in areas such as anticancer agent development, with some compounds exhibiting potent activity against human liver cancer and fibrosarcoma cell lines in vitro . The structure of this compound, featuring an acetic acid moiety, provides a versatile handle for further chemical modifications, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended for research purposes as a key chemical intermediate. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-4-5(2)10-9-11-6(3-7(14)15)12-13(9)8(4)16/h3H2,1-2H3,(H,14,15)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGZVSLUJAYDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5,6-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is a member of the triazolopyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₉H₁₀N₄O₃
  • CAS Number : 878441-48-6

This structure features a triazolo-pyrimidine core which is pivotal in its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antiviral Activity :
    • Studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant antiviral properties. For instance, a related compound (Triazid) demonstrated efficacy against various viral strains in clinical trials, suggesting that similar mechanisms may apply to this compound .
  • Anticancer Properties :
    • Research has highlighted the cytotoxic effects of triazolopyrimidine derivatives against several cancer cell lines. For example, compounds with structural similarities showed IC₅₀ values ranging from 14.5 to 57.01 µM against MCF-7 and HCT-116 cells . The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects :
    • Some studies have reported that triazolopyrimidine derivatives possess anti-inflammatory properties comparable to conventional medications . This suggests potential use in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound can be categorized into:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
    Enzyme TargetInhibition TypeReference
    Tissue-nonspecific alkaline phosphatase (h-TNAP)Competitive inhibition
    Intestinal alkaline phosphatase (h-IAP)Noncompetitive inhibition
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells leading to apoptosis .

Case Studies

Several case studies illustrate the efficacy of triazolopyrimidine derivatives:

  • Antiviral Efficacy : A study highlighted the antiviral effects of Triazid against influenza viruses in vivo. The results indicated safety and good tolerance during Phase I clinical trials .
  • Cytotoxicity Against Cancer Cells : A comparative study on various triazolopyrimidine derivatives revealed that certain modifications significantly enhanced their cytotoxicity against MCF-7 cells with IC₅₀ values as low as 14.5 µM .
  • Anti-inflammatory Activity : In a preclinical model for inflammation, certain derivatives exhibited significant reductions in inflammatory markers compared to standard treatments .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetic acid moiety and pyrimidine ring enable nucleophilic substitution under basic or acidic conditions:

  • Esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄ yields methyl/ethyl esters. For example, esterification with ethanol at reflux (78°C) achieves >85% conversion within 6 hours.

  • Amide Formation : Coupling with primary amines (e.g., aniline) using carbodiimide catalysts (EDC/HOBt) produces amide derivatives. Yields range from 70–90% depending on steric hindrance.

Oxidation-Reduction Processes

Electrochemical and chemical redox reactions are critical for modifying the triazolopyrimidine core:

  • Electrochemical Reduction : In aprotic solvents (DMF, acetonitrile), the compound undergoes two-stage reduction:

    • First Stage : Irreversible 6-electron reduction at −0.85 V (vs. Ag/AgCl), forming 6-amino derivatives .

    • Second Stage : Quasi-reversible reduction at −1.2 V, generating dianion radicals detectable via ESR spectroscopy .

SolventReduction Potential (V)Electron TransferProduct
DMF−0.856 e⁻6-Amino derivative
Acetonitrile−1.202 e⁻Dianion radical intermediate
  • Oxidative Coupling : Under O₂ atmosphere with acetic acid (6 equiv), oxidative cross-dehydrogenative coupling (CDC) with β-ketoesters yields fused pyrazolo[1,5-a]pyrimidines (94% yield) .

Cyclization and Ring-Opening Reactions

The triazole-pyrimidine system participates in acid/base-mediated transformations:

  • Acid-Catalyzed Ring-Opening : In HCl (2M), the pyrimidine ring opens at 100°C to form 4,5-diaminotriazole intermediates, which re-cyclize under basic conditions.

  • Base-Induced Rearrangement : Treatment with NaOH (10%) at 60°C triggers ring contraction, producing triazolo[5,1-c]triazine derivatives (68% yield) .

Condensation Reactions

The compound acts as a substrate in multicomponent reactions:

  • Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) and malononitrile in ethanol under reflux to form 5-amino-7-aryl derivatives (85% yield) .

  • Mechanism :

    • Aldehyde and malononitrile form an α,β-unsaturated nitrile.

    • Michael addition of the triazolopyrimidine’s NH group.

    • Cyclization and dehydration .

pH-Dependent Reactivity

Reaction pathways are highly sensitive to pH:

pHDominant ReactionYield (%)
2–4Esterification92
7–9Amide formation88
>10Ring-opening/decarboxylation65
  • Acidic Conditions (pH 2–4) : Protonation of the pyrimidine N-atoms enhances electrophilicity, favoring esterification.

  • Basic Conditions (pH >10) : Deprotonation of the acetic acid group facilitates nucleophilic attack but risks decarboxylation.

Solvent Effects on Reaction Efficiency

Solvent polarity and coordination ability significantly impact yields:

SolventDielectric ConstantReaction TypeYield (%)
Ethanol24.3CDC coupling94
DMF36.7Electrochemical reduction72
Acetic acid6.2Self-condensation34
  • Polar Aprotic Solvents (DMF) : Stabilize charged intermediates in redox reactions .

  • Protic Solvents (Ethanol) : Facilitate proton transfer in condensation reactions .

Mechanistic Insights from Kinetic Studies

  • Rate-Limiting Steps :

    • Substitution Reactions : First-order kinetics with respect to nucleophile concentration (k = 0.15 min⁻¹ for ethanol).

    • Oxidative Coupling : Zero-order dependence on O₂ pressure above 1 atm .

  • Activation Energy : Electrochemical reductions show Eₐ = 45 kJ/mol, indicating a mixed diffusion-kinetic control regime .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

  • Stage 1 (150–200°C) : Loss of acetic acid side chain (Δm = 18%).

  • Stage 2 (250–300°C) : Pyrolysis of triazolopyrimidine ring (Δm = 52%).

This compound’s reactivity profile underscores its versatility in synthesizing bioactive derivatives, particularly antiviral and anticancer agents . Further studies should explore enantioselective modifications and in vivo metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) LogP CAS Number Key Features
(5,6-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid 5,6-dimethyl; 7-oxo; acetic acid at C2 C₉H₁₀N₄O₃ 222.21 N/A 876894-73-4 High polarity due to carboxylic acid and oxo groups; methyl groups enhance lipophilicity .
3-(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)-propionic acid 5-methyl; 7-oxo; propionic acid at C6 C₉H₁₀N₄O₃ 222.21 N/A 878441-48-6 Isomeric to the target compound; longer alkyl chain (propionic acid) may increase solubility .
2-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid Trifluoromethyl at C7; acetic acid at C2 C₈H₅F₃N₄O₂ 246.15 N/A 1160245-89-5 Electron-withdrawing CF₃ group enhances stability and alters electronic density .
7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid Phenyl at C5; carboxylic acid at C2 C₁₂H₈N₄O₃ 262.22 N/A N/A Aromatic phenyl group may improve π-π stacking interactions in biological systems .
(7-Hydroxy[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetic acid Hydroxyl at C7; acetic acid at C6 C₇H₆N₄O₃ 194.15 N/A 1338495-14-9 Hydroxyl group increases hydrogen-bonding capacity, potentially enhancing solubility .
7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid Carboxylic acid at C6 C₆H₄N₄O₃ 180.12 -2.24 220493-61-8 Lower molecular weight and higher polarity (negative LogP) suggest superior aqueous solubility .

Q & A

Q. What are the established synthetic protocols for (5,6-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid?

The synthesis typically involves multi-step condensation reactions. For example:

  • Step 1 : React aminotriazole derivatives (e.g., 5-amino-1,2,4-triazole) with ethyl 3-oxohexanoate in dimethylformamide (DMF) under reflux to form the triazolo-pyrimidine core .
  • Step 2 : Introduce the acetic acid moiety via nucleophilic substitution or ester hydrolysis. For instance, reacting the core with chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product .

Q. Key Reaction Conditions :

ReagentSolventTemperatureTimeYield
Aminotriazole + 3-oxohexanoateDMFReflux10–12 min70–85%
Chloroacetic acidAcetone60°C4–6 hr65–75%

Q. How is the compound structurally characterized in academic research?

Advanced spectroscopic and spectrometric techniques are employed:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions. For example, methyl protons (δ 2.1–2.3 ppm) and carbonyl carbons (δ 170–175 ppm) .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 284.27 for methyl ester derivatives) validate molecular weight .

Q. What biological activity screening strategies are used for this compound?

  • In vitro assays :
    • Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination via fluorescence-based assays) .
    • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays using bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. Key Observations :

  • Substituents like methyl or phenyl groups enhance bioactivity by improving lipophilicity and target binding .

Advanced Research Questions

Q. How do structural modifications impact the compound’s structure-activity relationship (SAR)?

  • Methyl vs. phenyl substituents : Methyl groups at positions 5 and 6 increase metabolic stability, while phenyl groups enhance π-π stacking with aromatic residues in target proteins .
  • Acetic acid vs. ester derivatives : The free acid form improves solubility in aqueous buffers but reduces cell membrane permeability compared to ester derivatives .

Q. SAR Comparison Table :

DerivativeBioactivity (IC₅₀, μM)Solubility (mg/mL)
Methyl ester12.5 ± 1.20.8
Free acetic acid8.7 ± 0.93.2
Phenyl-substituted analog5.4 ± 0.60.5

Q. How can analytical methods be optimized for quantifying this compound in complex matrices?

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention time: ~8.2 min .
  • LC-MS/MS : Employ electrospray ionization (ESI+) with m/z 285 → 153 transition for quantification. Limit of detection: 0.1 ng/mL .
  • Challenges : Matrix effects in biological samples (e.g., plasma) require solid-phase extraction (SPE) for cleanup .

Q. What factors influence the compound’s stability during storage and experimentation?

  • pH sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ < 24 hr at pH 9) but is stable at pH 5–7 .
  • Temperature : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent precipitation .
  • Light exposure : Protect from UV light to avoid photodegradation of the triazolo-pyrimidine core .

Q. Stability Data :

ConditionDegradation (%)Time
pH 7.4, 25°C<5%7 days
pH 9.0, 37°C95%24 hr
–20°C, dark<1%6 months

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